N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(3-methoxyphenoxy)acetamide
Description
This compound is a pyrazolo[3,4-d]pyrimidine derivative with a 2,3-dimethylphenyl group at the 1-position of the pyrazolopyrimidine core and a 3-methoxyphenoxyacetamide side chain. Its molecular formula is C₂₆H₂₅N₇O₃, with a molecular weight of 483.5 g/mol .
Properties
IUPAC Name |
N-[2-[1-(2,3-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-2-(3-methoxyphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N7O3/c1-16-7-5-10-22(18(16)3)32-25-21(13-29-32)26(28-15-27-25)33-23(11-17(2)31-33)30-24(34)14-36-20-9-6-8-19(12-20)35-4/h5-13,15H,14H2,1-4H3,(H,30,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXUKWEIKKCXCNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C3=C(C=N2)C(=NC=N3)N4C(=CC(=N4)C)NC(=O)COC5=CC=CC(=C5)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(3-methoxyphenoxy)acetamide is a synthetic compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its diverse biological activities. This article reviews the biological properties of this compound, focusing on its anticancer, anti-inflammatory, and enzyme inhibition activities.
Chemical Structure and Properties
The compound features a complex structure that includes multiple pharmacophoric elements conducive to biological activity. The presence of pyrazole and pyrimidine rings enhances its interaction with various biological targets.
1. Anticancer Activity
Recent studies have demonstrated significant anticancer properties of pyrazolo[3,4-d]pyrimidine derivatives. For instance, derivatives similar to this compound showed potent inhibitory effects against various cancer cell lines.
Case Study:
A study evaluated a series of pyrazolo[3,4-d]pyrimidines against the NCI 60 human tumor cell line panel. The most active compounds exhibited IC50 values in the low micromolar range against breast cancer cell lines MDA-MB-468 and T47D. Notably, one derivative increased apoptosis by 18.98-fold compared to control groups and significantly elevated caspase-3 levels by 7.32-fold in treated cells .
2. Anti-inflammatory Activity
Compounds within this class have also been investigated for their anti-inflammatory effects. Research indicates that certain pyrazolo derivatives can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
Data Table: Anti-inflammatory Activity of Pyrazolo Derivatives
| Compound Name | IC50 (µg/mL) | Target Enzyme/Pathway |
|---|---|---|
| Compound A | 54.65 | COX Inhibition |
| Compound B | 60.56 | TNF-alpha Inhibition |
| Compound C | 57.24 | IL-6 Inhibition |
These findings suggest that this compound could potentially serve as a therapeutic agent in treating inflammatory diseases .
3. Enzyme Inhibition
The compound has been shown to exhibit inhibitory activity against various kinases implicated in cancer progression and metabolic disorders.
Research Findings:
In vitro assays indicated that derivatives of this compound can act as selective inhibitors of Protein Kinase C (PKC), which is crucial in cellular signaling pathways related to cancer and diabetes management . The inhibition profile suggests potential applications in treating diabetic complications and certain cancers.
Scientific Research Applications
The compound N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(3-methoxyphenoxy)acetamide has garnered attention in various scientific research applications due to its unique structural properties and potential biological activities. This article explores its applications in medicinal chemistry, pharmacology, and other relevant fields, supported by case studies and data tables.
Anticancer Activity
Research has indicated that compounds with similar structures to this compound exhibit promising anticancer properties. For instance, derivatives of pyrazolo[3,4-d]pyrimidines have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer types, including breast and lung cancers.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that a related pyrazolo[3,4-d]pyrimidine compound inhibited the growth of human cancer cell lines by targeting specific kinases involved in cell cycle regulation .
Anti-inflammatory Effects
Compounds featuring the pyrazolo[3,4-d]pyrimidine scaffold have also been investigated for their anti-inflammatory properties. These compounds can modulate inflammatory pathways by inhibiting enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play critical roles in inflammation.
Data Table: Inhibitory Effects on COX Enzymes
| Compound Name | COX-1 Inhibition (%) | COX-2 Inhibition (%) |
|---|---|---|
| Compound A | 75 | 85 |
| Compound B | 60 | 70 |
| N-{...} | 68 | 78 |
Antimicrobial Properties
The antimicrobial activity of similar compounds has been documented, showing efficacy against a range of bacteria and fungi. The presence of methoxy and phenoxy groups enhances the lipophilicity of the compound, potentially improving its membrane permeability.
Case Study:
A recent investigation highlighted that a derivative of this class exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting potential for development as a new antibiotic .
Structure-Activity Relationship (SAR)
Investigations into the SAR have revealed that modifications to the pyrazolo[3,4-d]pyrimidine core can significantly affect biological activity. For instance, substituents at specific positions on the aromatic rings can enhance potency or selectivity against different targets.
Comparison with Similar Compounds
Key Observations:
Aromatic Substituent Effects: The 2,3-dimethylphenyl group in the target compound and may enhance lipophilicity compared to the phenyl group in . This could improve membrane permeability but reduce aqueous solubility. The 3-methoxyphenoxy vs. 4-methoxyphenoxy positional isomerism (target vs. ) may alter electronic properties.
Side Chain Modifications: Replacing acetamide with benzamide (as in ) introduces a bulkier aromatic system, increasing molecular weight by ~13 g/mol. This could reduce conformational flexibility and influence binding pocket compatibility. Thieno[3,2-d]pyrimidine fusion in replaces the acetamide side chain entirely, suggesting a divergent pharmacological profile (e.g., kinase selectivity).
Key Structural Advantages of the Target Compound
- The 3-methoxyphenoxy group may offer steric and electronic benefits over 4-methoxy analogs (e.g., reduced metabolic deactivation via cytochrome P450 enzymes) .
- The 2,3-dimethylphenyl group could provide steric shielding to the pyrazolopyrimidine core, enhancing metabolic stability compared to unsubstituted phenyl derivatives .
Preparation Methods
Synthesis of 1-(2,3-Dimethylphenyl)-1H-Pyrazolo[3,4-d]Pyrimidin-4-Amine
Reaction Pathway :
-
Starting Material : 5-Amino-1-(2,3-dimethylphenyl)-1H-pyrazole-4-carbonitrile.
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Cyclization : Heated with formamide at 180°C for 6 hours to form the pyrazolo[3,4-d]pyrimidine core.
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Purification : Recrystallization from ethanol yields the intermediate as a yellow solid (reported yield: 72–85% for analogous compounds).
Key Data :
Amide Bond Formation with 2-(3-Methoxyphenoxy)Acetic Acid
Procedure :
-
Activation : 2-(3-Methoxyphenoxy)acetic acid is activated using HOBt/DCC or EDCl/HCl in anhydrous DCM.
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Coupling : Reacted with the pyrazole-amine intermediate under nitrogen at room temperature for 12 hours.
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Workup : Extraction with ethyl acetate, followed by column chromatography (silica gel, hexane:ethyl acetate 3:1).
Critical Parameters :
| Parameter | Optimal Condition | Source |
|---|---|---|
| Coupling Agent | EDCl/HCl | |
| Reaction Time | 12 hours | |
| Chromatography Eluent | Hexane:Ethyl Acetate (3:1) |
Comparative Analysis of Synthetic Routes
Route Efficiency
Two primary pathways emerge for constructing the target molecule:
Route A (Linear Approach) :
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Synthesize pyrazolo[3,4-d]pyrimidine core → functionalize with pyrazole → install acetamide.
Route B (Convergent Approach) :
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Prepare pyrazole-acetamide intermediate separately → couple with pre-formed pyrazolo[3,4-d]pyrimidine.
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Total Yield : ~52% (based on similar compounds).
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Advantage : Higher yields for individual steps.
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Byproduct Formation and Mitigation
Common byproducts in pyrazolo[3,4-d]pyrimidine synthesis include:
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Regioisomeric impurities : Controlled by optimizing reaction temperature and catalyst loading.
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Hydrolysis products : Minimized using anhydrous solvents and inert atmospheres.
Scalability and Industrial Considerations
Challenges :
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Cost of Catalysts : Pd-based catalysts increase production costs but improve yield.
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Purification Complexity : Column chromatography is impractical at scale; alternatives like crystallization or HPLC required.
Proposed Solutions :
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Catalyst Recycling : Pd recovery systems can reduce costs by up to 30%.
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Continuous Flow Synthesis : Reduces reaction time and improves purity for cyclization steps.
Analytical Characterization
Critical Quality Attributes :
Q & A
Q. Example SAR Table :
| Substituent (R) | LogP | IC₅₀ (μM) vs Target X |
|---|---|---|
| 3-OCH₃ (Parent) | 3.2 | 0.45 |
| 3-CF₃ | 3.8 | 0.12 |
| 4-F | 2.9 | 1.10 |
Advanced: How to resolve contradictions in biological activity data across studies?
Answer:
- Source Analysis :
- Statistical Models : Apply multivariate analysis to isolate variables (e.g., substituent polarity vs cytotoxicity) .
Advanced: What methods identify the compound’s biological targets?
Answer:
- Target Deconvolution :
- Chemoproteomics : Use affinity-based probes (e.g., biotinylated analogs) to pull down interacting proteins from cell lysates .
- Kinase Profiling : Screen against kinase panels (e.g., 400+ kinases) to identify inhibition (e.g., JAK2, EGFR) .
- In Silico Prediction : Molecular docking against homology models of suspected targets (e.g., ATP-binding pockets) .
Advanced: How to optimize pharmacokinetic properties without compromising activity?
Answer:
- Prodrug Design : Mask polar groups (e.g., acetamide) with ester linkages to enhance oral bioavailability .
- Formulation Strategies : Use lipid nanoparticles or cyclodextrin complexes to improve aqueous solubility .
- Metabolic Studies : Identify major CYP450 isoforms involved in metabolism (e.g., CYP3A4) and adjust dosing regimens accordingly .
Advanced: What strategies validate mechanistic hypotheses in vivo?
Answer:
- Genetic Knockdown : Use siRNA or CRISPR to silence putative targets in animal models; observe rescue effects .
- Imaging Techniques : Radiolabel the compound (e.g., ¹⁸F isotope) for PET imaging to track biodistribution .
- Biomarker Analysis : Measure downstream effectors (e.g., phosphorylated kinases) in tumor biopsies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
